Diethyl({2-[(propan-2-yl)amino]ethyl})amine
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Overview
Description
Diethyl({2-[(propan-2-yl)amino]ethyl})amine is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of an ethyl group and a propan-2-yl group attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl({2-[(propan-2-yl)amino]ethyl})amine can be synthesized through the alkylation of diisopropylamine with diethyl sulfate. The reaction typically involves the use of a base such as potassium hydroxide or calcium hydride to facilitate the alkylation process . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous catalytic processes. One common method is the catalytic hydrogenation of acetone in the presence of ammonia and hydrogen, using a nickel-copper catalyst. The reaction is carried out under specific temperature and pressure conditions to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions
Diethyl({2-[(propan-2-yl)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl({2-[(propan-2-yl)amino]ethyl})amine has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: This compound is employed in the manufacture of agrochemicals, dyes, and rubber processing chemicals.
Mechanism of Action
The mechanism of action of Diethyl({2-[(propan-2-yl)amino]ethyl})amine involves its role as a proton scavenger. The nitrogen atom in the compound has a lone pair of electrons that can react with electrophiles, making it an effective base in various chemical reactions. The steric hindrance provided by the ethyl and propan-2-yl groups limits its nucleophilicity, allowing it to selectively participate in specific reactions .
Comparison with Similar Compounds
Similar Compounds
Triethylamine: Another tertiary amine with three ethyl groups attached to the nitrogen atom.
2,6-Di-tert-butylpyridine: A sterically hindered amine used as a base in organic synthesis.
1,5-Diazabicyclo(4.3.0)non-5-ene: A bicyclic amine with strong basic properties.
Uniqueness
Diethyl({2-[(propan-2-yl)amino]ethyl})amine is unique due to its specific steric hindrance and electronic properties, which make it an effective non-nucleophilic base. Its ability to selectively participate in reactions without undergoing nucleophilic attack sets it apart from other similar compounds .
Properties
IUPAC Name |
N',N'-diethyl-N-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-5-11(6-2)8-7-10-9(3)4/h9-10H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYCFYOMSLPFBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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